Emerin

Description

Structure

3D Structure

Propriétés

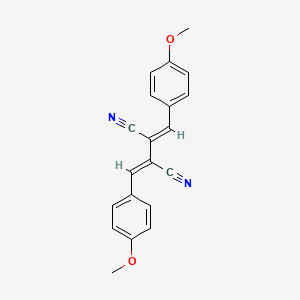

IUPAC Name |

(2Z,3Z)-2,3-bis[(4-methoxyphenyl)methylidene]butanedinitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2/c1-23-19-7-3-15(4-8-19)11-17(13-21)18(14-22)12-16-5-9-20(24-2)10-6-16/h3-12H,1-2H3/b17-11+,18-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCHFRAXBELVCGG-JYFOCSDGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C#N)C(=CC2=CC=C(C=C2)OC)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(/C(=C/C2=CC=C(C=C2)OC)/C#N)\C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40581-18-8 |

Source

|

| Record name | Emerin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040581188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Emerin's Crucial Role in Nuclear Mechanics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emerin, an integral protein of the inner nuclear membrane (INM), stands as a critical player in maintaining the structural integrity and mechanical properties of the nucleus. Its dysfunction is directly linked to X-linked Emery-Dreifuss muscular dystrophy (EDMD), a disorder characterized by progressive muscle wasting, joint contractures, and life-threatening cardiac conduction defects. This technical guide provides an in-depth exploration of this compound's function in nuclear mechanics, its involvement in key signaling pathways, and detailed methodologies for its study. The information presented here is intended to support researchers, scientists, and drug development professionals in advancing our understanding of this compound's role in health and disease, and to aid in the development of novel therapeutic strategies for laminopathies.

Core Functions of this compound in Nuclear Mechanics

This compound is a key component of the nuclear lamina, a protein meshwork underlying the inner nuclear membrane that provides mechanical support to the nucleus. It acts as a molecular bridge, connecting the nuclear lamina to the cytoskeleton through the Linker of Nucleoskeleton and cytoskeleton (LINC) complex. This connection is vital for a variety of cellular processes, including nuclear positioning, mechanotransduction, and the regulation of gene expression.

Mutations in the EMD gene, which encodes this compound, can lead to a loss of protein function, resulting in impaired nuclear mechanics. This is particularly detrimental in mechanically stressed tissues like skeletal and cardiac muscle. The absence of functional this compound leads to fragile and abnormally shaped nuclei, which are more susceptible to damage from mechanical forces.

Quantitative Data on this compound Function

The following tables summarize key quantitative data related to this compound's function in nuclear mechanics, its binding affinities with key partners, and the effects of its absence on nuclear properties.

| Parameter | Wild-Type Nuclei | This compound-Deficient Nuclei | Reference(s) |

| Nuclear Contour Ratio | Higher (more circular) | Significantly lower (more convoluted) | [1] |

| Nuclear Cross-Sectional Area | ~178 µm² | ~252 µm² (significantly increased) | [1] |

| Nuclear Rupture Frequency | ~69% (at 500 hPa microinjection pressure) | ~64% (comparable to wild-type) | [1] |

| Time-Averaged Nuclear Deformation | ~0.23 µm | ~0.42 µm (significantly increased) | [1] |

Table 1: Impact of this compound Deficiency on Nuclear Morphology and Mechanics.

| Interacting Protein | Binding Affinity (Kd) | Binding Domain on this compound | Reference(s) |

| Lamin A/C | High affinity | Central region (residues 70-178) | [2][3][4] |

| BAF | ~0.7 µM | N-terminal LEM domain (residues 1-50) | [3][4] |

Table 2: Binding Affinities of this compound with Key Nuclear Partners.

Experimental Protocols

A variety of sophisticated techniques are employed to investigate the role of this compound in nuclear mechanics. Below are detailed methodologies for some of the key experiments.

Micropipette Aspiration for Measuring Nuclear Deformability

Micropipette aspiration is a classic technique used to quantify the mechanical properties of single cells and their nuclei.[5][6][7][8]

Methodology:

-

Micropipette Preparation: Glass capillaries are pulled to create micropipettes with a precise inner diameter (typically 3-5 µm). The tip is fire-polished to ensure a smooth surface.

-

Cell Preparation: Adherent cells are cultured on glass-bottom dishes. For isolated nuclei, cells are first treated with a hypotonic buffer and mechanically lysed.

-

Aspiration Procedure:

-

The micropipette is mounted on a micromanipulator and connected to a pressure control system.

-

The tip of the micropipette is brought into contact with the surface of the cell or an isolated nucleus.

-

A defined negative pressure is applied, causing the cell or nucleus to be aspirated into the pipette.

-

The length of the projection inside the pipette is measured over time using microscopy.

-

-

Data Analysis: The relationship between the applied pressure and the aspirated length is used to calculate the effective stiffness (Young's modulus) of the nucleus, often using computational models.

Atomic Force Microscopy (AFM) for Probing Nuclear Stiffness

AFM is a high-resolution imaging technique that can also be used to measure the mechanical properties of biological samples at the nanoscale.[9][10][11][12]

Methodology:

-

Cantilever Selection and Calibration: A cantilever with a sharp tip (typically with a radius of a few nanometers) is chosen based on the expected stiffness of the sample. The spring constant of the cantilever is precisely calibrated.

-

Cell Preparation: Cells are cultured on a stiff substrate (e.g., glass coverslip) to minimize compliance from the underlying material.

-

Indentation Procedure:

-

The AFM tip is positioned over the nucleus of a single cell.

-

The cantilever is lowered to indent the nuclear surface.

-

The force applied by the cantilever and the resulting indentation depth are recorded to generate a force-indentation curve.

-

-

Data Analysis: The force-indentation curve is fitted to a mechanical model (e.g., the Hertz model) to extract the Young's modulus, a measure of the nucleus's stiffness.

Microfluidic Devices for High-Throughput Nuclear Deformation Assays

Microfluidic devices allow for the precise control of the cellular microenvironment and are well-suited for studying how cells and their nuclei deform as they pass through narrow constrictions.[13][14][15][16][17]

Methodology:

-

Device Fabrication: Microfluidic devices with channels of defined widths and heights, often smaller than the diameter of the nucleus, are fabricated using soft lithography techniques with polydimethylsiloxane (B3030410) (PDMS).

-

Cell Seeding and Chemoattractant Gradient: Cells, often fluorescently labeled, are seeded into the device. A chemoattractant gradient can be established to induce cell migration through the narrow channels.

-

Live-Cell Imaging: Time-lapse microscopy is used to visualize and track the cells as they migrate through the constrictions. High-resolution imaging can capture the dynamic changes in nuclear shape.

-

Image Analysis: Custom software is used to quantify various parameters, such as the degree of nuclear deformation, transit time through the constriction, and changes in nuclear volume.

Super-Resolution Microscopy for Visualizing this compound Organization

Super-resolution microscopy techniques, such as single-molecule localization microscopy (SMLM), enable the visualization of this compound and other nuclear proteins at a resolution beyond the diffraction limit of conventional light microscopy.[18][19][20][21][22]

Methodology:

-

Sample Preparation and Labeling: Cells are fixed and permeabilized. This compound is labeled with specific primary antibodies followed by secondary antibodies conjugated to photoswitchable fluorophores.

-

Image Acquisition: The sample is illuminated with lasers to induce photoswitching of the fluorophores, causing them to blink on and off. Thousands of images are acquired, with each frame capturing the emission from a sparse subset of single molecules.

-

Data Processing and Image Reconstruction: The precise location of each blinking fluorophore is determined with sub-pixel accuracy. The accumulated localizations from all frames are then used to reconstruct a super-resolution image of the this compound distribution.

Signaling Pathways and Logical Relationships

This compound is not only a structural protein but also a key player in various signaling pathways that influence gene expression, cell proliferation, and differentiation. The following diagrams, generated using the DOT language, illustrate some of these critical pathways and relationships.

Caption: this compound's role in mechanotransduction via the LINC complex.

Caption: this compound's regulation of the MAPK signaling pathway.

Caption: this compound's role in modulating the Wnt/β-catenin signaling pathway.

Caption: Impact of this compound deficiency on the TGF-β signaling pathway.

Conclusion

This compound is a multifunctional protein that plays a central role in the mechanical stability and function of the nucleus. Its interactions with the nuclear lamina, LINC complex, and various signaling molecules are essential for maintaining nuclear architecture, responding to mechanical cues, and regulating gene expression. A thorough understanding of this compound's function in nuclear mechanics is paramount for developing effective therapies for EDMD and other related laminopathies. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers dedicated to unraveling the complexities of this compound biology and its implications for human health.

References

- 1. Abnormal nuclear shape and impaired mechanotransduction in this compound-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lamins and this compound in Muscular Dystrophy: The Nuclear Envelope Connection - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Physical properties of the nucleus studied by micropipette aspiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. moraeslab.com [moraeslab.com]

- 7. researchgate.net [researchgate.net]

- 8. Micropipette Aspiration of Substrate-attached Cells to Estimate Cell Stiffness - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measuring the Mechanical Properties of Living Cells Using Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A beginner's guide to atomic force microscopy probing for cell mechanics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ssalimpour.ir [ssalimpour.ir]

- 13. A microfluidic device for characterizing nuclear deformations - Lab on a Chip (RSC Publishing) [pubs.rsc.org]

- 14. Assembly and use of a microfluidic device to study nuclear mechanobiology during confined migration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Design of a microfluidic device to quantify dynamic intra-nuclear deformation during cell migration through confining environments - Integrative Biology (RSC Publishing) [pubs.rsc.org]

- 17. academic.oup.com [academic.oup.com]

- 18. Protocol for live-cell super-resolution imaging of transport of pre-ribosomal subunits through the nuclear pore complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Super-resolution Microscopy Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. Overview of Single Molecule Localization Microscopy (SMLM)- Oxford Instruments [andor.oxinst.com]

- 22. 3D Single Molecule Super-Resolution Microscopy of Whole Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]

The Architect of the Nucleus: An In-depth Guide to Emerin's Role in Chromatin Organization and Gene Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emerin is a highly conserved integral protein of the inner nuclear membrane (INM) that plays a pivotal role in maintaining the structural integrity of the nucleus and regulating gene expression. Encoded by the EMD gene, mutations in this compound lead to X-linked Emery-Dreifuss muscular dystrophy (EDMD), a debilitating disorder characterized by progressive muscle wasting, joint contractures, and life-threatening cardiac conduction defects. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound influences chromatin organization and orchestrates gene regulation, offering insights for researchers and professionals in drug development.

I. This compound's Multifaceted Role in Chromatin Organization

This compound is a key player in the spatial organization of chromatin within the nucleus. It contributes to the tethering of heterochromatin to the nuclear periphery, a region associated with transcriptional repression. This function is mediated through a network of interactions with various nuclear proteins.

A. The LINC Complex and Nuclear Lamina Interaction

This compound is a component of the Linker of Nucleoskeleton and Cytoskeleton (LINC) complex, which physically connects the nuclear lamina to the cytoskeleton.[1] This complex is crucial for mechanotransduction, the process by which cells convert mechanical stimuli into biochemical signals.[2] this compound's interaction with Lamin A/C is essential for its proper localization to the INM and for maintaining nuclear architecture.[3][4] The disruption of this interaction can lead to nuclear fragility and altered gene expression.[2]

B. Direct and Indirect Interactions with Chromatin

This compound's influence on chromatin is exerted through both direct and indirect interactions. Its LEM (LAP2, this compound, MAN1) domain binds to the Barrier-to-Autointegration Factor (BAF), a protein that can simultaneously bind DNA and histones, thereby directly tethering chromatin to the nuclear envelope.[5][6] This interaction is crucial for higher-order chromatin structure and nuclear assembly.[5]

Indirectly, this compound recruits and modulates the activity of chromatin-modifying enzymes. It directly binds and activates Histone Deacetylase 3 (HDAC3), a key enzyme in the NCoR co-repressor complex responsible for removing acetyl groups from histones, leading to chromatin compaction and gene silencing.[7] this compound also interacts with histone methyltransferases like EZH2 (the catalytic subunit of the PRC2 complex) and G9a, which are responsible for repressive histone marks such as H3K27me3 and H3K9me2, respectively.[3]

II. Orchestration of Gene Regulation by this compound

This compound's role in chromatin organization is intrinsically linked to its function as a regulator of gene expression. By modulating the accessibility of transcription factors to their target genes and influencing signaling pathways, this compound exerts precise control over cellular processes.

A. Regulation of Transcription Factor Activity

This compound interacts with a host of transcription factors, often sequestering them at the nuclear periphery to inhibit their activity. Key examples include:

-

Germ cell-less (GCL): this compound binds to the transcriptional repressor GCL, which in turn inactivates the E2F-DP3 transcription factor complex, a critical regulator of cell cycle progression.[6]

-

LIM-domain only 7 (Lmo7): this compound inhibits the transcriptional activity of Lmo7, a factor involved in myogenic differentiation. This interaction forms a negative feedback loop, as Lmo7 also regulates this compound's own expression.[8]

-

β-catenin: As a key component of the Wnt signaling pathway, β-catenin's nuclear accumulation is restricted by this compound, thereby downregulating Wnt target genes involved in cell proliferation.[6]

-

Bcl-2-associated transcription factor (Btf): this compound's interaction with Btf, a death-promoting repressor, suggests a role in the regulation of apoptosis.[6]

B. Involvement in Signaling Pathways

This compound is a critical node in several signaling pathways that converge on gene regulation:

-

Wnt/β-catenin Signaling: By controlling the nuclear localization of β-catenin, this compound acts as a negative regulator of the Wnt signaling pathway.[6] Loss of this compound leads to increased nuclear β-catenin and aberrant activation of Wnt target genes.

-

STAT3 Signaling: this compound directly interacts with STAT3, a key transcription factor in the JAK/STAT pathway, and downregulates its signaling activity. This regulation is dependent on this compound's lamin-binding domain.[3]

-

Mechanotransduction: Through its integration into the LINC complex, this compound plays a vital role in translating mechanical cues from the extracellular matrix into changes in gene expression.[2] For instance, this compound is required for the nuclear translocation and activity of the mechanosensitive transcription factor MKL1.[9]

III. Quantitative Data on this compound Interactions and Gene Expression

The following tables summarize key quantitative data related to this compound's binding affinities and its impact on gene expression.

Table 1: Binding Affinities of this compound with Key Interaction Partners

| Interacting Protein | Binding Affinity (Kd) | Functional Significance |

| Nesprin-1α | 4 nM | LINC complex formation, mechanotransduction |

| Lamin A | 40 nM | Nuclear lamina interaction, this compound localization |

| Germ cell-less (GCL) | 30 nM | Regulation of E2F-mediated transcription |

| Lmo7 | 125 nM | Regulation of myogenic gene expression |

| Barrier-to-Autointegration Factor (BAF) | 200 nM | Chromatin tethering to the nuclear envelope |

| Btf | Data not available | Regulation of apoptosis |

| F-actin | 500 nM | Nucleoskeletal organization |

| HDAC3 | 7.3 µM | Histone deacetylation, chromatin compaction |

Data compiled from multiple sources.[8]

Table 2: Selected Genes with Altered Expression in this compound-Null Myogenic Progenitors

| Gene | Fold Change (this compound-Null vs. Wildtype) | Pathway/Function |

| Wnt5a | 3.53 | Wnt Signaling |

| Pax7 | 2.9 | Myogenic Differentiation |

| Wisp1 | 1.63 | Wnt Signaling |

| Sfrp1 | 1.59 | Wnt Signaling |

| Wnt5b | 1.5 | Wnt Signaling |

| Fzd3 | 1.3 | Wnt Signaling |

| Wnt4 | 0.85 | Wnt Signaling |

| Fzd4 | 0.82 | Wnt Signaling |

| Rhou | 0.8 | Wnt Signaling |

| Dvl2 | 0.8 | Wnt Signaling |

| Fzd7 | 0.77 | Wnt Signaling |

| Dvl1 | 0.75 | Wnt Signaling |

| Sfrp2 | 0.66 | Wnt Signaling |

| Mapk14/p38 | 0.65 | Myogenic Signaling |

| Fzd2 | 0.61 | Wnt Signaling |

| Fzd1 | 0.54 | Wnt Signaling |

| Fzd6 | 0.41 | Wnt Signaling |

| Fbxw2 | 0.33 | Wnt Signaling |

This table presents a selection of genes with statistically significant changes in expression (p≤0.05). Data from mRNA microarray analysis.

IV. Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate further research into this compound's function.

A. Chromatin Immunoprecipitation (ChIP) for this compound

This protocol describes the immunoprecipitation of this compound-bound chromatin fragments.

1. Cross-linking and Cell Lysis:

- Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA.

- Quench the reaction with 125 mM glycine.

- Wash cells with ice-cold PBS and harvest.

- Lyse cells in a buffer containing protease inhibitors.

2. Chromatin Shearing:

- Sonicate the cell lysate to shear chromatin into fragments of 200-1000 bp. The optimal sonication conditions should be empirically determined.

3. Immunoprecipitation:

- Pre-clear the chromatin lysate with Protein A/G beads.

- Incubate the pre-cleared lysate with an anti-emerin antibody or a negative control IgG overnight at 4°C.

- Add Protein A/G beads to capture the antibody-chromatin complexes.

4. Washing and Elution:

- Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

- Elute the chromatin complexes from the beads.

5. Reverse Cross-linking and DNA Purification:

- Reverse the cross-links by incubating at 65°C overnight with NaCl.

- Treat with RNase A and Proteinase K to remove RNA and protein.

- Purify the DNA using a spin column or phenol-chloroform extraction.

6. Analysis:

- Analyze the purified DNA by qPCR with primers for specific genomic regions or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

B. Proximity Ligation Assay (PLA) for this compound Interactions

This protocol allows for the in situ detection of this compound protein-protein interactions.

1. Cell Preparation:

- Fix and permeabilize cells grown on coverslips.

2. Antibody Incubation:

- Incubate with primary antibodies against this compound and the protein of interest, raised in different species.

3. PLA Probe Incubation:

- Incubate with species-specific secondary antibodies conjugated to oligonucleotides (PLA probes).

4. Ligation:

- If the two proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes are ligated to form a circular DNA molecule.

5. Amplification:

- Amplify the circular DNA template via rolling circle amplification using a polymerase.

6. Detection:

- Detect the amplified DNA with fluorescently labeled oligonucleotides.

- Visualize the resulting fluorescent spots using a fluorescence microscope. Each spot represents a single interaction event.

C. Super-Resolution Microscopy (STORM/STED) of this compound and Chromatin

This protocol enables the visualization of this compound and chromatin at the nanoscale.

1. Sample Preparation:

- Fix cells and permeabilize as for standard immunofluorescence.

2. Immunostaining:

- Incubate with a primary antibody against this compound.

- Incubate with a secondary antibody conjugated to a photoswitchable fluorophore (e.g., Alexa Fluor 647 for STORM).

- For chromatin visualization, a DNA-binding dye compatible with super-resolution microscopy can be used.

3. Imaging:

- Image the sample using a super-resolution microscope (e.g., a STORM or STED system).

- For STORM, use high-power laser illumination to induce photoswitching of the fluorophores and capture thousands of images of single-molecule fluorescence events.

- For STED, a depletion laser is used to narrow the point-spread function of the excitation laser, achieving sub-diffraction resolution.

4. Image Reconstruction and Analysis:

- Reconstruct a super-resolution image from the acquired single-molecule localization data (STORM) or the scanned images (STED).

- Analyze the spatial relationship between this compound and chromatin structures.

V. Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and molecular interactions involving this compound.

A. This compound in Wnt/β-catenin Signaling

Caption: this compound negatively regulates Wnt signaling by promoting the nuclear export of β-catenin.

B. This compound in STAT3 Signaling

Caption: this compound directly interacts with and inhibits the transcriptional activity of STAT3 in the nucleus.

C. Experimental Workflow for this compound ChIP-seq

References

- 1. This compound Represses STAT3 Signaling through Nuclear Membrane-Based Spatial Control [mdpi.com]

- 2. The role of inner nuclear membrane protein this compound in myogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Nuclear Envelope Protein this compound Binds Directly to Histone Deacetylase 3 (HDAC3) and Activates HDAC3 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lmo7 is an this compound-binding protein that regulates the transcription of this compound and many other muscle-relevant genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound self-assembly and nucleoskeletal coupling regulate nuclear envelope mechanics against stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The nuclear envelope LEM-domain protein this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Loss of this compound Alters Myogenic Signaling and miRNA Expression in Mouse Myogenic Progenitors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Architecture of a Nuclear Envelope Keystone: A Technical Guide to the Structural Domains and Motifs of the Emerin Protein

For Immediate Release

This technical guide provides a comprehensive overview of the structural domains and functional motifs of the Emerin protein, a critical component of the inner nuclear membrane. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular architecture of this compound, its interactions, and the experimental methodologies used to elucidate its function. Understanding these structural features is paramount for developing therapeutic strategies for diseases linked to this compound dysfunction, such as Emery-Dreifuss muscular dystrophy (EDMD).

Introduction to this compound

This compound is a 254-amino acid, type II integral membrane protein embedded in the inner nuclear membrane (INM).[1][2] It is a member of the LEM (LAP2, this compound, MAN1) domain family of proteins, which are characterized by a conserved ~40 amino acid motif.[1] this compound plays a crucial role in maintaining nuclear architecture, regulating gene expression, and participating in signal transduction pathways.[1] Its dysfunction is directly linked to X-linked EDMD, a progressive disease characterized by muscle wasting, joint contractures, and cardiac defects.

Structural Domains and Motifs of this compound

The this compound protein is organized into three principal domains: an N-terminal LEM domain, a central intrinsically disordered region, and a C-terminal transmembrane domain. Each of these regions contains specific motifs that mediate its diverse interactions and functions.

N-Terminal LEM Domain

The N-terminal LEM (LAP2, this compound, MAN1) domain, spanning approximately residues 4 to 44, is a defining feature of this compound and its related proteins.[1] This domain adopts a helix-loop-helix fold and is responsible for the direct interaction with Barrier-to-Autointegration Factor (BAF), a highly conserved chromatin-binding protein.[1] The this compound-BAF interaction is crucial for the tethering of chromatin to the nuclear envelope and plays a role in nuclear reassembly after mitosis.

Intrinsically Disordered Region (IDR)

The central region of this compound is largely intrinsically disordered, lacking a fixed three-dimensional structure. This flexibility allows it to serve as a scaffold for numerous protein-protein interactions. Key binding motifs within this region include:

-

Lamin-Binding Domain: this compound directly interacts with A-type lamins, which are critical components of the nuclear lamina. This interaction is essential for the proper localization and retention of this compound at the inner nuclear membrane.

-

Actin-Binding Region: this compound has been shown to bind to F-actin, suggesting a role in linking the nuclear lamina to the nuclear actin network.[3]

-

Transcriptional Regulator Binding Motifs: The IDR contains binding sites for several transcriptional regulators, including germ cell-less (GCL), B-cell lymphoma-associated transcription factor (Btf), and LIM-domain only 7 (Lmo7).[1] These interactions implicate this compound in the regulation of gene expression.

-

β-catenin Binding Domain: this compound interacts with β-catenin, a key component of the Wnt signaling pathway, thereby regulating its nuclear localization and activity.

C-Terminal Transmembrane Domain (TMD)

The C-terminal transmembrane domain, encompassing residues 222-242, anchors this compound within the inner nuclear membrane.[1] Following the TMD is a short, 12-residue C-terminal tail that resides in the perinuclear space.

Quantitative Data Summary

The following tables summarize key quantitative data related to the structural domains and interactions of the this compound protein.

Table 1: Residue Numbers for Key Domains and Motifs of Human this compound

| Domain/Motif | Residue Range | Reference(s) |

| LEM Domain | ~4-44 | [1] |

| Lamin A Binding Domain | 111-175 | |

| Btf Binding Regions | Flanking the lamin-binding domain | [1] |

| Transmembrane Domain | 222-242 | [1] |

| C-terminal Tail | 243-254 | [1] |

Table 2: Binding Affinities of this compound for Key Interaction Partners

| Binding Partner | Technique | Dissociation Constant (Kd) | Reference(s) |

| Barrier-to-Autointegration Factor (BAF) | In vitro binding assay | 200 nM | [4] |

| Lamin A | In vitro binding assay | 40 nM | |

| Germ cell-less (GCL) | In vitro binding assay | 4-500 nM | |

| B-cell lymphoma-associated transcription factor (Btf) | Yeast two-hybrid, in vitro binding | 100 nM | |

| LIM-domain only 7 (Lmo7) | In vitro binding assay | 125 nM | [5] |

| F-actin | F-actin column binding | 480 nM | |

| HDAC3 | In vitro binding assay | 7.3 µM | |

| Nesprin-1α | In vitro binding assay | 4 nM | [4] |

Table 3: Post-Translational Modifications of Human this compound

| Modification | Residue(s) | Functional Consequence | Reference(s) |

| Phosphorylation | Ser54, Tyr74, Tyr95, Ser173 and others | Alters binding to BAF and lamins; regulates nuclear stiffness | [1][3] |

| O-GlcNAcylation | Ser173 and others | Increases binding to BAF | [1] |

Signaling Pathways Involving this compound

This compound is a key node in several signaling pathways, integrating mechanical cues and regulating gene expression.

Wnt/β-catenin Signaling Pathway

This compound acts as a negative regulator of the Wnt/β-catenin signaling pathway. By binding to β-catenin in the nucleus, this compound facilitates its export to the cytoplasm, thereby reducing the transcriptional activation of Wnt target genes.

Mechanotransduction Pathway

This compound is a key player in mechanotransduction, the process by which cells convert mechanical stimuli into biochemical signals. It is part of the LINC (Linker of Nucleoskeleton and Cytoskeleton) complex, which connects the cytoskeleton to the nuclear lamina. Mechanical stress can lead to the phosphorylation of this compound, which in turn modulates its interactions and contributes to changes in gene expression.

Experimental Protocols

The characterization of this compound's structure and interactions has been achieved through a variety of experimental techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Detect this compound-Protein Interactions

This protocol describes the co-immunoprecipitation of an this compound-interacting protein from nuclear extracts.

Materials:

-

Cell culture plates

-

Phosphate-buffered saline (PBS)

-

Nuclear extraction buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, protease inhibitor cocktail)

-

Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail)

-

Antibody specific to this compound

-

Control IgG antibody

-

Protein A/G magnetic beads

-

Wash buffer (e.g., Co-IP lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., 0.1 M glycine (B1666218) pH 2.5 or SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blotting reagents

Procedure:

-

Cell Culture and Harvest: Culture cells to confluency. Wash cells with ice-cold PBS and harvest by scraping.

-

Nuclear Extraction: Resuspend the cell pellet in hypotonic nuclear extraction buffer and incubate on ice. Dounce homogenize to disrupt the cell membrane. Centrifuge to pellet the nuclei.

-

Nuclear Lysis: Resuspend the nuclear pellet in Co-IP lysis buffer and incubate on ice with occasional vortexing.

-

Pre-clearing: Add control IgG and protein A/G magnetic beads to the nuclear lysate and incubate to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add the anti-Emerin antibody to the pre-cleared lysate and incubate with rotation.

-

Complex Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate to capture the immune complexes.

-

Washing: Pellet the beads and wash several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the suspected interacting protein.

Yeast Two-Hybrid (Y2H) Assay for Screening this compound Interactors

The Y2H system is a powerful genetic method to identify protein-protein interactions.

Materials:

-

Yeast strains (e.g., AH109, Y2HGold)

-

Bait plasmid (e.g., pGBKT7) containing this compound fused to a DNA-binding domain (DBD)

-

Prey plasmid library (e.g., pGADT7) containing cDNA library fused to an activation domain (AD)

-

Yeast transformation reagents (e.g., LiAc/PEG)

-

Selective growth media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)

-

X-α-Gal for blue/white screening

Procedure:

-

Bait Construction and Autoactivation Test: Clone the this compound cDNA into the bait plasmid. Transform yeast with the bait plasmid and test for autoactivation of the reporter genes on selective media.

-

Library Screening: Transform the yeast strain containing the bait plasmid with the prey library.

-

Selection of Positive Clones: Plate the transformed yeast on highly selective media (e.g., SD/-Trp/-Leu/-His/-Ade). Only yeast cells expressing interacting bait and prey proteins will grow.

-

Reporter Gene Assay: Perform a secondary screen, such as a β-galactosidase assay (colony-lift filter assay with X-α-Gal), to confirm the interaction.

-

Prey Plasmid Rescue and Identification: Isolate the prey plasmids from the positive yeast clones and sequence the cDNA insert to identify the interacting protein.

-

Confirmation of Interaction: Re-transform the rescued prey plasmid with the original bait plasmid and a control plasmid into a fresh yeast strain to confirm the specific interaction.

NMR Spectroscopy for Structural Analysis of the this compound LEM Domain

NMR spectroscopy can be used to determine the three-dimensional structure of protein domains in solution.

Materials:

-

Expression vector for the this compound LEM domain

-

E. coli expression strain (e.g., BL21(DE3))

-

Isotopically enriched media (containing ¹⁵N-ammonium chloride and/or ¹³C-glucose)

-

Protein purification system (e.g., FPLC)

-

NMR spectrometer

-

NMR data processing and analysis software

Procedure:

-

Protein Expression and Isotope Labeling: Express the this compound LEM domain in E. coli grown in media containing ¹⁵N and/or ¹³C isotopes for uniform labeling.

-

Protein Purification: Purify the labeled LEM domain to homogeneity using chromatographic techniques.

-

NMR Data Acquisition: Acquire a series of multidimensional NMR experiments (e.g., ¹H-¹⁵N HSQC, HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH, NOESY) to obtain resonance assignments and distance/dihedral angle restraints.

-

Resonance Assignment: Assign the chemical shifts of the backbone and side-chain atoms of the LEM domain.

-

Structural Restraint Collection: Extract distance restraints from NOESY spectra and dihedral angle restraints from chemical shift data.

-

Structure Calculation and Refinement: Use the experimental restraints to calculate and refine a family of 3D structures of the LEM domain using software such as CYANA or XPLOR-NIH.

-

Structure Validation: Assess the quality of the calculated structures using programs like PROCHECK.

Conclusion

The modular architecture of the this compound protein, with its distinct structural domains and motifs, underpins its multifaceted roles at the nuclear envelope. The quantitative understanding of its interactions and the signaling pathways it modulates are crucial for deciphering the molecular basis of laminopathies. The experimental approaches detailed herein provide a robust framework for further investigation into the intricate functions of this compound and for the development of novel therapeutic interventions targeting this key nuclear protein.

References

- 1. This compound in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]

- 3. Muscular Dystrophy Mutations Impair the Nuclear Envelope this compound Self-assembly Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure Determination by NMR | Springer Nature Experiments [experiments.springernature.com]

- 5. This compound self-assembly and nucleoskeletal coupling regulate nuclear envelope mechanics against stress - PMC [pmc.ncbi.nlm.nih.gov]

Subcellular Localization of Emerin: A Technical Guide for Researchers

Abstract

Emerin is a ubiquitously expressed protein of the inner nuclear membrane (INM) that plays a crucial role in nuclear architecture, gene regulation, and signal transduction.[1][2][3][4] Mutations in the gene encoding this compound lead to X-linked Emery-Dreifuss muscular dystrophy (EDMD), a disorder characterized by progressive muscle wasting, joint contractures, and cardiac defects.[5][6] Understanding the precise subcellular localization of this compound in different cell types is critical for elucidating its function in both normal physiology and disease. This technical guide provides an in-depth overview of this compound's subcellular distribution, the experimental protocols used to determine its localization, and its involvement in key signaling pathways.

Subcellular Localization of this compound

This compound is predominantly found at the inner nuclear membrane (INM) in a wide variety of cell types.[3][5][6][7][8] Its localization to the INM is mediated by its C-terminal transmembrane domain and interactions with nuclear lamina proteins, such as A-type lamins.[6][8][9] However, this compound's distribution is not exclusively restricted to the INM and can vary depending on the cell type and cellular context.

In cardiac muscle cells, for instance, this compound is also localized to the intercalated discs, specifically at adherens junctions.[5][10][11][12] This localization is significant for maintaining the structural integrity and function of the heart.[10] In migrating fibroblasts, a pool of this compound has been observed at the outer nuclear membrane, where it is involved in nuclear movement and centrosome orientation.[13] During mitosis, when the nuclear envelope breaks down, this compound disperses throughout the endoplasmic reticulum (ER) and reassembles around the chromosomes during telophase.[14]

Quantitative Data on this compound Localization and Dynamics

Fluorescence recovery after photobleaching (FRAP) experiments have provided quantitative insights into the dynamics of this compound at the nuclear envelope. These studies have shown that the diffusional mobility of this compound is significantly lower in the inner nuclear membrane compared to the endoplasmic reticulum, suggesting its retention through interactions with nuclear partners.

| Parameter | Value | Cell Type | Reference |

| Diffusion Coefficient (Inner Nuclear Membrane) | 0.10 ± 0.01 µm²/second | COS-7 | [7][15] |

| Diffusion Coefficient (Endoplasmic Reticulum) | 0.32 ± 0.01 µm²/second | COS-7 | [7][15] |

Experimental Protocols

Determining the subcellular localization of this compound requires a combination of molecular and cell biology techniques. Below are detailed protocols for two key experimental approaches.

Immunofluorescence Staining for this compound

This protocol describes the steps for visualizing this compound in cultured cells using indirect immunofluorescence.

Materials:

-

Cultured cells grown on glass coverslips

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% bovine serum albumin in PBS)

-

Primary antibody against this compound

-

Fluorophore-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture: Grow cells to the desired confluency on sterile glass coverslips in a petri dish.

-

Washing: Gently wash the cells three times with PBS to remove the culture medium.

-

Fixation: Fix the cells by incubating them with the fixative solution for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Permeabilization: Permeabilize the cells by incubating them with the permeabilization buffer for 10 minutes at room temperature. This step is crucial for allowing the antibodies to access intracellular epitopes.

-

Washing: Wash the cells three times with PBS.

-

Blocking: Block non-specific antibody binding by incubating the cells with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary anti-emerin antibody in blocking buffer according to the manufacturer's instructions. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBS.

-

Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS, protected from light.

-

Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.

-

Washing: Wash the cells twice with PBS.

-

Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophores.

Cell Fractionation to Isolate Nuclear and Cytoplasmic Components

This protocol outlines a method to separate nuclear and cytoplasmic fractions to determine the relative distribution of this compound.

Materials:

-

Cultured cells

-

PBS

-

Hypotonic lysis buffer (e.g., 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, with protease inhibitors)

-

Dounce homogenizer

-

Sucrose (B13894) cushion (e.g., 0.25 M sucrose in lysis buffer)

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Antibodies against this compound, a nuclear marker (e.g., Lamin A/C), and a cytoplasmic marker (e.g., GAPDH)

Procedure:

-

Cell Harvesting: Harvest cultured cells by scraping or trypsinization and wash them with ice-cold PBS.

-

Cell Lysis: Resuspend the cell pellet in ice-cold hypotonic lysis buffer and incubate on ice for 15-20 minutes to allow the cells to swell.

-

Homogenization: Lyse the cells by homogenizing with a Dounce homogenizer (using the loose pestle first, then the tight pestle). The number of strokes should be optimized for the cell type to ensure efficient lysis of the plasma membrane while keeping the nuclei intact.

-

Initial Centrifugation: Centrifuge the homogenate at a low speed (e.g., 800 x g) for 10 minutes at 4°C to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

-

Cytoplasmic Fraction: Carefully collect the supernatant (cytoplasmic fraction) and transfer it to a new tube. Centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet any remaining organelles and debris. The resulting supernatant is the cytosolic fraction.

-

Nuclear Fraction: Wash the nuclear pellet from step 4 by resuspending it in hypotonic lysis buffer and centrifuging again.

-

(Optional) Nuclear Purification: For a purer nuclear fraction, resuspend the nuclear pellet in lysis buffer and layer it over a sucrose cushion. Centrifuge at a moderate speed (e.g., 1,500 x g) for 20 minutes at 4°C. The purified nuclei will form a pellet at the bottom.

-

Protein Extraction: Extract proteins from the cytoplasmic and nuclear fractions using an appropriate lysis buffer containing detergents (e.g., RIPA buffer).

-

Western Blot Analysis: Determine the protein concentration of each fraction. Separate equal amounts of protein from the cytoplasmic and nuclear fractions by SDS-PAGE and transfer to a membrane. Probe the membrane with antibodies against this compound, a nuclear marker, and a cytoplasmic marker to assess the purity of the fractions and the distribution of this compound.

Signaling Pathways and Experimental Workflows

This compound is not just a structural protein; it also plays a role in various signaling pathways that are critical for cellular function.[1][2]

Wnt/β-catenin Signaling Pathway

This compound is a negative regulator of the Wnt/β-catenin signaling pathway.[16][17][18][19] It directly binds to β-catenin, a key transcriptional coactivator in this pathway, and restricts its accumulation in the nucleus.[16][17][18] In the absence of this compound, β-catenin accumulates in the nucleus, leading to the activation of target genes involved in cell proliferation.[16][17] This dysregulation is thought to contribute to the pathology of EDMD.[20]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of inner nuclear membrane protein this compound in myogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of inner nuclear membrane protein this compound in myogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound, deficiency of which causes Emery-Dreifuss muscular dystrophy, is localized at the inner nuclear membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.biologists.com [journals.biologists.com]

- 8. Lamins and this compound in Muscular Dystrophy: The Nuclear Envelope Connection - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Abnormal nuclear shape and impaired mechanotransduction in this compound-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of an this compound–β-catenin complex in the heart important for intercalated disc architecture and β-catenin localisation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

- 13. molbiolcell.org [molbiolcell.org]

- 14. researchgate.net [researchgate.net]

- 15. Intracellular trafficking of this compound, the Emery-Dreifuss muscular dystrophy protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The inner nuclear membrane protein this compound regulates β-catenin activity by restricting its accumulation in the nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The inner nuclear membrane protein this compound regulates beta-catenin activity by restricting its accumulation in the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. academic.oup.com [academic.oup.com]

Unraveling the Complexity of Emerin: A Technical Guide to its Post-Translational Modifications and Functional Significance

For Researchers, Scientists, and Drug Development Professionals

Emerin, an integral protein of the inner nuclear membrane, plays a pivotal role in maintaining nuclear architecture, regulating gene expression, and cellular signaling. Its dysfunction is directly linked to X-linked Emery-Dreifuss muscular dystrophy (EDMD), a debilitating disorder characterized by progressive muscle wasting and life-threatening cardiomyopathy. The functionality of this compound is intricately regulated by a variety of post-translational modifications (PTMs). This technical guide provides an in-depth exploration of the known PTMs of this compound, their impact on its function, and detailed methodologies for their investigation, offering a crucial resource for researchers in the field and professionals involved in the development of therapeutics for related disorders.

Phosphorylation: A Key Regulator of this compound's Cell Cycle-Dependent Functions

Phosphorylation is a well-established PTM of this compound, dynamically regulating its interactions and localization, particularly during the cell cycle.

Quantitative Overview of this compound Phosphorylation Sites

Mass spectrometry-based proteomics have identified numerous phosphorylation sites on human this compound. The following table summarizes key identified sites.

| Phosphorylation Site | Context | Functional Implication | References |

| Ser49 | Interphase | Phosphorylated by Protein Kinase A (PKA). | [1] |

| Tyr4, Tyr19, Tyr41 | LEM-domain | May regulate binding to Barrier-to-Autointegration Factor (BAF). | [2] |

| Tyr59, Tyr74, Tyr95 | Nucleoplasmic domain | Phosphorylated by Src kinase; regulates binding to BAF. | [2] |

| Multiple Ser/Thr residues | Mitosis | Hyperphosphorylation leads to dissociation from binding partners and nuclear envelope disassembly. | [3] |

Functional Significance of this compound Phosphorylation

Phosphorylation of this compound is critical for several cellular processes:

-

Cell Cycle Progression: this compound is hyperphosphorylated during mitosis, which is thought to weaken its interaction with lamins and chromatin, facilitating nuclear envelope breakdown.[3] Aberrant cell cycle-dependent phosphorylation of this compound mutants has been observed in EDMD patient-derived cells, suggesting a link between defective phosphorylation and disease pathology.

-

Nuclear Architecture: The phosphorylation status of this compound influences its interaction with key binding partners like BAF. Tyrosine phosphorylation within and outside the LEM domain has been shown to modulate this compound's affinity for BAF, thereby impacting chromatin organization at the nuclear periphery.[2]

-

Signal Transduction: this compound acts as a scaffold for various signaling proteins. Tyrosine phosphorylation of this compound by kinases such as Src and Abl suggests its involvement as a downstream effector in tyrosine kinase signaling pathways at the nuclear envelope.[2]

Signaling Pathway Involving this compound Phosphorylation

Caption: Signaling pathways involving this compound phosphorylation.

O-GlcNAcylation: A Nutrient-Sensing Modification Modulating this compound's Interactions

O-GlcNAcylation, the attachment of a single N-acetylglucosamine sugar moiety, is another critical PTM of this compound that influences its binding to partners and its localization.

Quantitative Overview of this compound O-GlcNAcylation Sites

Mass spectrometry has been employed to identify several O-GlcNAcylation sites on this compound.

| O-GlcNAcylation Site | Context | Functional Implication | References |

| Ser53, Ser54 | Nucleoplasmic domain | Influences further O-GlcNAcylation. | |

| Ser87 | Nucleoplasmic domain | ||

| Ser171, Ser173 | Nucleoplasmic domain | Ser173 regulates association with BAF. |

Functional Significance of this compound O-GlcNAcylation

-

Regulation of BAF Binding: O-GlcNAcylation of this compound, particularly at Ser173, has been shown to enhance its interaction with BAF. This suggests a mechanism by which cellular nutrient status, which influences O-GlcNAc cycling, can modulate chromatin organization at the nuclear envelope.

-

Crosstalk with Phosphorylation: O-GlcNAcylation and phosphorylation often occur on the same or adjacent sites, leading to a competitive relationship. This interplay provides a sophisticated mechanism for integrating different signaling pathways to fine-tune this compound function.

Other Potential Post-Translational Modifications of this compound

While phosphorylation and O-GlcNAcylation are the most extensively studied PTMs of this compound, emerging evidence suggests the possibility of other modifications, including acetylation and methylation, primarily through its interaction with histone-modifying enzymes.

-

Acetylation and Methylation: this compound directly binds to and activates histone deacetylase 3 (HDAC3).[4] This interaction is crucial for the deacetylation of histones, particularly H4K5ac, leading to the formation of repressive chromatin at the nuclear periphery.[4] Furthermore, this compound interacts with histone methyltransferases like EZH2 and G9a, which are responsible for the repressive H3K27me3 and H3K9me2 marks, respectively.[1][5] While these findings highlight this compound's role in regulating the acetylation and methylation landscape of chromatin, direct acetylation or methylation of this compound itself remains an area for future investigation.

-

Sumoylation: The possibility of this compound being modified by Small Ubiquitin-like Modifier (SUMO) proteins is plausible given its nuclear localization and involvement in dynamic protein-protein interactions. However, direct evidence for this compound sumoyylation is currently lacking.

Experimental Protocols for Studying this compound PTMs

This section provides detailed methodologies for key experiments used to investigate this compound's post-translational modifications.

Immunoprecipitation of this compound for PTM Analysis

This protocol describes the enrichment of this compound from cell lysates to identify its PTMs by mass spectrometry or western blotting.

Caption: Workflow for this compound immunoprecipitation.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-emerin antibody

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

Procedure:

-

Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.

-

Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Immunoprecipitation: Add the anti-emerin antibody to the cleared lysate and incubate with gentle rotation at 4°C for 2-4 hours.

-

Bead Binding: Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

-

Washing: Pellet the beads using a magnetic stand and wash them three times with wash buffer to remove non-specific binding proteins.

-

Elution: Elute the bound this compound from the beads using elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and western blotting with PTM-specific antibodies or by mass spectrometry for PTM site identification and quantification.

In Vitro Kinase Assay for this compound Phosphorylation

This protocol allows for the direct assessment of whether a specific kinase can phosphorylate this compound.

Caption: Workflow for an in vitro kinase assay.

Materials:

-

Recombinant purified this compound protein

-

Active recombinant kinase of interest

-

Kinase buffer (typically contains MgCl2, DTT, and a buffer like HEPES)

-

ATP solution

-

[γ-32P]ATP (for radioactive detection)

-

SDS-PAGE sample buffer

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine recombinant this compound, the active kinase, and kinase buffer.

-

Initiate Reaction: Start the phosphorylation reaction by adding ATP (and a small amount of [γ-32P]ATP if using radioactive detection).

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Stop Reaction: Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analysis: Separate the reaction products by SDS-PAGE. Phosphorylation can be detected by autoradiography (for radioactive assays), western blotting using a phospho-specific antibody, or by excising the this compound band for mass spectrometry analysis to identify the phosphorylation site(s).

Proximity-Dependent Biotin (B1667282) Identification (BioID) to Identify this compound Interactors

BioID is a powerful technique to identify proteins that interact with this compound in a cellular context, which can be influenced by its PTM status.

Principle: this compound is fused to a promiscuous biotin ligase (BirA). When expressed in cells and supplemented with biotin, BirA biotinylates proteins in close proximity to this compound. These biotinylated proteins can then be purified and identified by mass spectrometry.

Procedure Outline:

-

Construct Generation: Create a fusion construct of this compound and BirA*.

-

Cell Transfection: Transfect the construct into the cell line of interest.

-

Biotin Labeling: Supplement the cell culture medium with biotin to initiate in vivo biotinylation.

-

Cell Lysis and Streptavidin Pulldown: Lyse the cells and use streptavidin-coated beads to capture the biotinylated proteins.

-

Mass Spectrometry: Identify the captured proteins by mass spectrometry.

Drug Development Implications and Future Directions

The intricate regulation of this compound by PTMs presents novel avenues for therapeutic intervention in EDMD and other laminopathies.

-

Targeting PTM Enzymes: Kinases, phosphatases, OGT, and OGA that regulate this compound's PTM status are potential drug targets. Modulating the activity of these enzymes could restore normal this compound function.

-

PTM-Specific Antibodies: The development of antibodies that specifically recognize certain PTM states of this compound can serve as valuable diagnostic and research tools.

-

Future Research: Further research is needed to fully elucidate the complete PTM landscape of this compound, including the identification of specific sites and functional consequences of acetylation, methylation, and sumoylation. Understanding the complex interplay and crosstalk between different PTMs will be crucial for developing a comprehensive picture of this compound regulation and for designing effective therapeutic strategies.

This technical guide provides a solid foundation for researchers and drug development professionals to delve into the complex world of this compound's post-translational modifications. A deeper understanding of these regulatory mechanisms will undoubtedly pave the way for innovative diagnostic and therapeutic approaches for Emery-Dreifuss muscular dystrophy and related disorders.

References

- 1. Frontiers | this compound interacts with histone methyltransferases to regulate repressive chromatin at the nuclear periphery [frontiersin.org]

- 2. In Vitro Sumoylation of Recombinant Proteins and Subsequent Purification for Use in Enzymatic Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The nuclear envelope LEM-domain protein this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound interacts with histone methyltransferases to regulate repressive chromatin at the nuclear periphery - PMC [pmc.ncbi.nlm.nih.gov]

Phenotypic Characterization of Emerin Knockout Mouse Models: A Technical Guide

Abstract: Mutations in the EMD gene, which encodes the inner nuclear membrane protein emerin, cause X-linked Emery-Dreifuss muscular dystrophy (EDMD), a disorder characterized by skeletal muscle wasting, joint contractures, and life-threatening cardiomyopathy.[1][2][3] To investigate the pathophysiology of this disease, this compound knockout (Emd-/-) mouse models have been developed. This technical guide provides an in-depth summary of the phenotypic characterization of these models, focusing on the resulting skeletal muscle, cardiac, and molecular abnormalities. Unlike the severe symptoms observed in human patients, this compound-null mice exhibit a surprisingly mild phenotype, suggesting the existence of compensatory mechanisms or interspecies differences in the functional redundancy of nuclear envelope proteins.[1][2] This guide details the experimental protocols used to assess these phenotypes and illustrates the key signaling pathways disrupted by the absence of this compound.

Generation of this compound Knockout (Emd-/-) Mice

The most common this compound knockout mouse model was generated via homologous recombination in embryonic stem cells. The strategy involved inserting a neomycin resistance gene cassette into exon 6 of the Emd gene, which encodes the transmembrane domain essential for its localization to the inner nuclear membrane.[1] This targeted disruption results in a functional null allele, leading to a complete absence of the this compound protein in mutant mice, which can be confirmed by immunohistochemistry and immunoblotting analysis.[1]

Skeletal Muscle Phenotype

Despite the progressive muscle wasting seen in human EDMD patients, Emd-/- mice do not display prominent muscle weakness, joint contractures, or overt dystrophic changes in skeletal muscle histology.[1] However, more sensitive functional and cellular analyses reveal subtle but significant abnormalities.

Motor Function Assessment

Emd-/- mice exhibit normal growth rates and are fertile.[1] While casual observation suggests normal locomotion, complex motor coordination tests reveal a mild impairment.[1]

| Parameter | Wild-Type (WT) | This compound KO (Emd-/-) | Key Finding | Citation |

| General Locomotion | Normal | No observed abnormalities | No significant difference in basic movement. | [4] |

| Rotarod Test | Baseline performance | Unable to remain on rod as long as WT | Indicates altered motor coordination and balance. | [1] |

| Muscle Regeneration | Normal | Delayed | Impaired differentiation of myogenic progenitors contributes to delayed repair after injury. | [2][3][5] |

Histological Analysis

Standard histological examination of skeletal muscle from Emd-/- mice does not show the typical features of muscular dystrophy, such as significant fiber size variation, necrosis, or fibrosis.[1] The most notable ultrastructural feature is the presence of small vacuoles, often located between the inner and outer nuclear membranes of myonuclei.[1] Furthermore, the absence of this compound leads to delayed muscle regeneration following injury, a defect attributed to impaired differentiation of muscle progenitor cells.[5][6]

| Parameter | Wild-Type (WT) | This compound KO (Emd-/-) | Key Finding | Citation |

| H&E Staining | Normal myofiber architecture | No notable dystrophic changes | Absence of overt pathology like necrosis or fibrosis. | [1] |

| Central Nucleation | Low (<1%) | Slightly increased with age/stress | Suggests a low level of ongoing muscle fiber turnover or repair. | [3] |

| Electron Microscopy | Intact nuclear envelope | Small vacuoles bordering myonuclei | Suggests a structural fragility of the nuclear envelope. | [1] |

Cardiac Phenotype

The cardiac phenotype in Emd-/- mice is also mild and develops with age, primarily affecting the cardiac conduction system, which mirrors an aspect of the human disease.[1]

Cardiac Function Assessment

Young Emd-/- mice have largely normal cardiac function. However, older male mice (>40 weeks) develop mild atrioventricular conduction defects.[1] This suggests an age-dependent role for this compound in maintaining the integrity of the cardiac conduction system.

| Parameter | Wild-Type (WT) | This compound KO (Emd-/-) | Key Finding | Citation |

| ECG (PR Interval) | Normal | Mild prolongation in males >40 weeks | Indicates a delay in atrioventricular conduction. | [1] |

| Echocardiography (LVEF) | Normal | Normal | Left ventricular systolic function is preserved. | [2][7] |

| Heart Rhythm | Normal sinus rhythm | Prone to atrial arrhythmias | Increased susceptibility to cardiac rhythm disturbances. | [8] |

Histological Analysis

Similar to skeletal muscle, the cardiac muscle of Emd-/- mice appears largely normal under light microscopy. However, electron microscopy reveals the same nuclear-associated vacuoles seen in skeletal muscle, indicating a common underlying structural defect.[1] The expression of key gap junction proteins involved in cardiac conduction, such as Connexin 40 and 43, appears unaltered.[1]

Molecular Phenotype and Disrupted Signaling Pathways

The mild organismal phenotype of Emd-/- mice belies significant disruptions at the molecular level. The absence of this compound deregulates several key signaling pathways crucial for cell proliferation, differentiation, and response to mechanical stress.

Wnt/β-catenin Pathway

This compound plays a crucial role in regulating the Wnt/β-catenin signaling pathway. It directly binds to β-catenin, sequestering it at the nuclear envelope and thereby inhibiting its transcriptional activity. In this compound-null cells, β-catenin accumulates in the nucleus, leading to the hyperactivation of its target genes, which can increase cell proliferation and disrupt differentiation.[5][9][10]

MAPK Signaling Pathways

The absence of this compound leads to the hyperactivation of multiple branches of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including the ERK1/2, JNK, and p38 pathways.[9][11][12] This disruption is thought to contribute to the impaired differentiation of myogenic progenitors.[11][13] Pharmacological inhibition of the ERK pathway has been shown to rescue some cellular phenotypes, highlighting its potential as a therapeutic target.[5][11]

References

- 1. This compound-Lacking Mice Show Minimal Motor and Cardiac Dysfunctions with Nuclear-Associated Vacuoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deficiency of this compound contributes differently to the pathogenesis of skeletal and cardiac muscles in LmnaH222P/H222P mutant mice | PLOS One [journals.plos.org]

- 3. EDMD-Causing this compound Mutant Myogenic Progenitors Exhibit Impaired Differentiation Using Similar Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 032137 - EMD knock-out , Emd[Stw2] , Emd[-] , this compound-KO Strain Details [jax.org]

- 5. This compound in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of this compound mRNA Lipid Nanoparticles to Rescue Myogenic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LMO7-null mice exhibit phenotypes consistent with emery-dreifuss muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel mutation in human EMD gene and mitochondrial dysfunction in this compound knockdown cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. ahajournals.org [ahajournals.org]

- 11. MAPK signaling pathways and HDAC3 activity are disrupted during differentiation of this compound-null myogenic progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation of MAPK in hearts of EMD null mice: similarities between mouse models of X-linked and autosomal dominant Emery Dreifuss muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. MAPK signaling pathways and HDAC3 activity are disrupted during differentiation of this compound-null myogenic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Critical Role of Emerin in Skeletal and Cardiac Muscle Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emerin is an integral protein of the inner nuclear membrane (INM) that plays a pivotal role in maintaining nuclear architecture, regulating gene expression, and modulating critical signaling pathways. Its function is particularly crucial in mechanically stressed tissues such as skeletal and cardiac muscle. Loss-of-function mutations in the EMD gene, which encodes for this compound, lead to X-linked Emery-Dreifuss muscular dystrophy (EDMD), a disorder characterized by progressive muscle wasting, joint contractures, and life-threatening cardiac conduction defects. This technical guide provides an in-depth analysis of this compound's multifaceted roles in myogenesis, detailing its impact on signaling cascades, gene regulation, and the structural integrity of muscle cells. We present a compilation of quantitative data, detailed experimental methodologies for studying this compound, and visual representations of its key interaction pathways to facilitate a comprehensive understanding for researchers and professionals in the field of muscle biology and drug development.

Introduction

This compound, a 254-amino acid serine-rich protein, is a key component of the nuclear lamina, a proteinaceous meshwork underlying the inner nuclear membrane.[1] It is ubiquitously expressed but its importance is most pronounced in skeletal and cardiac muscle, tissues subjected to significant mechanical strain.[2] The critical role of this compound in muscle development and homeostasis is underscored by the pathology of EDMD, which arises from its absence or dysfunction.[3][4]

This compound's functions are diverse and interconnected, spanning from providing a structural link between the nucleoskeleton and cytoskeleton to intricate involvement in the regulation of gene expression and cellular signaling.[5][6][7] This guide will dissect these functions, providing a granular view of the molecular mechanisms through which this compound influences the development and maintenance of skeletal and cardiac muscle.

Data Presentation: Quantitative Effects of this compound Deficiency

The absence of functional this compound leads to significant alterations in gene and protein expression, as well as cellular phenotypes critical for muscle development. The following tables summarize key quantitative findings from studies on this compound-null models.

Table 1: Gene Expression Changes in this compound-Null Myogenic Progenitors

| Gene Category | Number of Differentially Expressed Genes (this compound-Null vs. Wildtype) | Developmental Stage | Reference |

| All Transcripts | 1605 uniquely expressed in this compound-null; 340 uniquely expressed in wildtype; 1706 shared | Transition from Day 0 to Day 1 of differentiation | [1][8] |

| Cell Cycle | 88 | Transition from Day 0 to Day 1 of differentiation | [1] |

| Muscle Cell Differentiation | 27 | Transition from Day 0 to Day 1 of differentiation | [1] |

| Striated Muscle Cell Differentiation | 23 | Transition from Day 0 to Day 1 of differentiation | [1] |

Table 2: Protein Level and Post-Translational Modification Changes in this compound-Deficient Cells

| Protein/Modification | Fold Change (this compound-Deficient vs. Control) | Cell Type | Reference |

| Active β-catenin | >2.0-fold increase | Human fibroblasts | [3][9] |

| Nuclear β-catenin | ~5.0-fold higher activity | Human fibroblasts | [3] |

| MyoD | Decreased levels | Lmna+/+ myoblasts with Emd-RNAi | [10] |

| Desmin | Decreased levels | Lmna+/+ myoblasts with Emd-RNAi | [10] |

| pRB | Decreased levels | Lmna+/+ myoblasts with Emd-RNAi | [10] |

| Phosphorylated Histone H2AX | Reduced levels after DNA damage | This compound-deficient HeLa cells | [11] |

| H4K5 Acetylation | Increased levels | This compound-null cells | [12] |

| H3K9 Dimethylation (H3K9me2) | No significant change in total levels, but localization is altered | This compound-null myogenic progenitors | [13] |

| H3K27 Trimethylation (H3K27me3) | Reduced levels during differentiation | This compound-null myogenic progenitors | [14] |

Table 3: Cellular Phenotypes in this compound-Deficient Myogenic Cells

| Phenotype | Quantitative Change (this compound-Deficient vs. Wildtype) | Cell Type | Reference |

| Proliferating Cells (after 24h differentiation) | 19.7% in this compound-null vs. 3.6% in wildtype | Mouse myogenic progenitors | [5] |

| Apoptosis (under mechanical strain) | Significantly increased | Mouse embryo fibroblasts | [15] |

Key Signaling Pathways Involving this compound

This compound is a critical node in several signaling pathways that govern muscle development, differentiation, and response to mechanical stress. Its localization at the nuclear envelope positions it to modulate the nuclear entry and activity of key transcription factors and signaling molecules.

Mechanotransduction and the LINC Complex

This compound is a key component of the Linker of Nucleoskeleton and Cytoskeleton (LINC) complex, which physically couples the cytoskeleton to the nucleoskeleton across the nuclear envelope.[16][17] This connection is essential for transmitting mechanical forces from the cell exterior to the nucleus, influencing nuclear shape, chromatin organization, and gene expression.[1][18] In response to mechanical stress, this compound becomes phosphorylated, which is crucial for the nuclear adaptation to force.[1]

Regulation of the Wnt/β-catenin Signaling Pathway

This compound directly binds to β-catenin, a key transcriptional co-activator in the Wnt signaling pathway, and restricts its accumulation in the nucleus.[3][19][20] In the absence of this compound, nuclear β-catenin levels rise, leading to the inappropriate activation of Wnt target genes, which can disrupt the balance between proliferation and differentiation in myogenic progenitors.[3][8]

Interaction with Histone Deacetylase 3 (HDAC3) and Gene Repression

This compound plays a direct role in epigenetic regulation by binding to and activating Histone Deacetylase 3 (HDAC3).[20][21] This interaction is crucial for the deacetylation of histones, such as H4K5, leading to chromatin compaction and the repression of specific genes.[12][22] The this compound-HDAC3 complex is important for the proper spatiotemporal expression of key myogenic regulatory factors like MyoD and Myf5.[20][23]

Modulation of MAPK and YAP/TAZ Signaling

Loss of this compound leads to the hyperactivation of the ERK1/2 branch of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in both skeletal and cardiac muscle.[4][24][25] This sustained activation is implicated in the pathogenesis of cardiomyopathy in EDMD.[25] Additionally, this compound deficiency has been linked to the dysregulation of the Hippo signaling pathway effectors, YAP and TAZ, which are critical for mechanotransduction and the regulation of muscle stem cell function.[26][27][28]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound's function. The following protocols are adapted from established methods and tailored for the investigation of this compound in muscle cells.

Western Blotting for this compound Detection

This protocol details the detection of this compound in muscle cell lysates.

-

Sample Preparation:

-

Harvest cultured myoblasts or myocytes and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

For tissue samples, homogenize in RIPA buffer.

-

To isolate nuclear fractions, use a nuclear extraction kit following the manufacturer's protocol.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE:

-

Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.

-